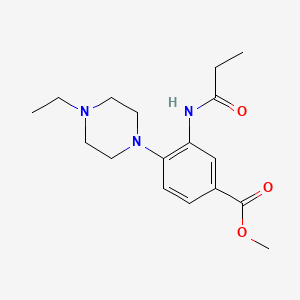
Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an ethylpiperazine moiety, and a propanoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.
Introduction of the Propanoylamino Group: The amino group of methyl 4-aminobenzoate is then acylated with propanoyl chloride in the presence of a base such as pyridine to yield methyl 4-(propanoylamino)benzoate.
Attachment of the Ethylpiperazine Moiety: Finally, the ethylpiperazine group is introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group like tosyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The ethylpiperazine moiety can interact with neurotransmitter receptors, while the benzoate ester group may facilitate membrane permeability. The propanoylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)-3-(propanoylamino)benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)-3-(acetylamino)benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)-3-(butanoylamino)benzoate
Uniqueness
Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The ethylpiperazine moiety provides enhanced receptor binding, while the propanoylamino group offers additional hydrogen bonding capabilities. This makes the compound particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C17H25N3O3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate |
InChI |
InChI=1S/C17H25N3O3/c1-4-16(21)18-14-12-13(17(22)23-3)6-7-15(14)20-10-8-19(5-2)9-11-20/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21) |
Clave InChI |
YAIQSAAXBMPJJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




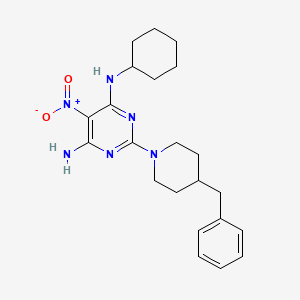
![5-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483158.png)
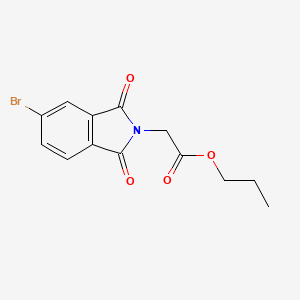
![5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B12483177.png)
![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12483189.png)
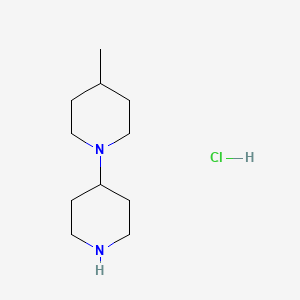
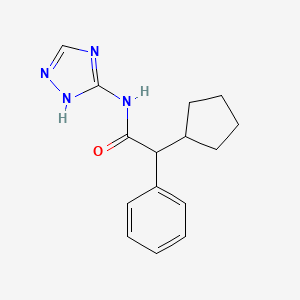
![Potassium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12483193.png)
![4-[(6-Sec-butoxycarbonyl-cyclohex-3-enecarbonyl)-amino]-benzoic acid](/img/structure/B12483196.png)
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate](/img/structure/B12483202.png)

